molecular formula C15H10N2O2S B1466832 3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid CAS No. 1305738-46-8

3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid

Cat. No.: B1466832
CAS No.: 1305738-46-8
M. Wt: 282.3 g/mol
InChI Key: GLCKJGDDGBRDNI-UHFFFAOYSA-N
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Description

Structural Elucidation of 3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic Acid

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as This compound (CAS: 57906908). Its IUPAC name reflects:

  • Parent structure : Benzoic acid (C₆H₅COOH) with substitution at position 3.
  • Substituent : A 1,3-thiazol-2-yl group attached to the benzoic acid’s carbon 3.
  • Additional substituent : A 2-pyridinyl group at position 4 of the thiazole ring.

The numbering prioritizes the benzoic acid as the principal functional group, followed by the thiazole ring and pyridine substituent.

Component Position Functional Group
Benzoic acid Parent -COOH
1,3-thiazol-2-yl C3 S-N heterocycle
2-Pyridinyl Thiazole C4 Pyridine ring

Molecular Geometry and Crystallographic Characterization

The molecule’s geometry is dominated by planar aromatic systems and conjugated π-electron networks:

  • Benzoic acid moiety : A planar benzene ring with a carboxylic acid group.
  • Thiazole ring : A five-membered S-N heterocycle with partial double-bond character, maintaining planarity.
  • Pyridine substituent : A six-membered aromatic ring with a nitrogen atom at position 2, conjugated to the thiazole.

Key geometric features include:

  • Bond lengths : Thiazole C–S ≈ 1.78 Å, C–N ≈ 1.32 Å (estimated from analogous structures).
  • Dihedral angles : Minimal strain between fused aromatic systems due to conjugation.

Crystallographic data are currently unavailable for this specific compound, but analogous thiazole-benzoic acid derivatives exhibit packing patterns influenced by hydrogen bonding between carboxylic acid groups and aromatic nitrogen atoms.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

¹H NMR Spectrum (predicted values based on structural analogs):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Benzoic acid –COOH ~12.0 (broad singlet)
Benzoic acid aromatic (H-4,6) 7.4–7.9 Doublet
Thiazole H-5 8.1–8.3 Singlet
Pyridine H-3,4,5 7.1–8.6 Multiplet

¹³C NMR Spectrum :

Carbon Type Chemical Shift (δ, ppm)
Carboxylic acid –COOH ~170.0
Thiazole C-2 ~150.0–160.0
Pyridine C-2 ~148.0–152.0
Infrared (IR) Spectroscopy
Vibration Wavenumber (cm⁻¹)
O–H (carboxylic acid) 2500–3300 (broad)
C=O (carboxylic acid) ~1700
C–N (thiazole) 1450–1600
Aromatic C–H (sp²) 3000–3100
Mass Spectrometry
Fragment m/z
[M]+ 297.0
[M – COOH]+ 253.0
Pyridine-thiazole moiety 137.0

Comparative Analysis of Tautomeric Forms

The thiazole ring in this compound is structurally fixed, precluding significant tautomerism. However, theoretical analysis of analogous systems reveals:

  • Enol-keto equilibrium : Not applicable due to the absence of NH groups in the thiazole ring.
  • Conformational isomerism : Restricted by conjugation between the pyridine and thiazole rings.

In contrast, related 4-hydroxythiazoles exhibit enol-keto tautomerism, but the amino-substituted thiazole here remains in a single tautomeric form.

Properties

IUPAC Name

3-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c18-15(19)11-5-3-4-10(8-11)14-17-13(9-20-14)12-6-1-2-7-16-12/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCKJGDDGBRDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid typically involves:

  • Formation of the 1,3-thiazole ring substituted at the 4-position with a 2-pyridinyl group.
  • Attachment of the thiazole moiety to the 3-position of benzoic acid.
  • Purification and isolation of the final product.

The synthetic routes generally employ condensation reactions, nucleophilic aromatic substitution, and cyclization steps under controlled conditions.

Key Preparation Methods

Cyclization and Condensation Approaches

A common method to prepare the 1,3-thiazole nucleus involves cyclization of appropriate precursors such as α-haloketones with thiourea or thioamides, followed by substitution with pyridinyl groups.

  • For instance, condensation of substituted aromatic ketones with thiourea under reflux in ethanol leads to the formation of 2-amino-4-substituted phenyl-1,3-thiazoles. Subsequent functionalization introduces the pyridinyl substituent at the 4-position of the thiazole ring.

  • The benzoic acid moiety can be introduced via nucleophilic substitution or coupling reactions with 3-substituted benzoic acid derivatives, often facilitated by base catalysts such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Reflux and Stirring Conditions

Refluxing mixtures of starting materials such as isonicotinaldehyde and amine derivatives in the presence of bases (e.g., sodium ethoxide or potassium hydroxide) at controlled temperatures (typically 25–85°C) for extended periods (several hours) is a standard approach to drive the cyclization and substitution reactions to completion.

  • For example, refluxing a mixture of 2-aminobenzoic acid with a pyridinyl-substituted intermediate in DMF with anhydrous potassium carbonate for 7–9 hours yields the corresponding benzoic acid-thiazole compound with high yield (around 84%).

Use of Acid/Base Catalysts and Solvent Systems

  • Acid catalysts such as concentrated hydrochloric acid are used in esterification or hydrolysis steps to manipulate functional groups on the benzoic acid or thiazole ring.

  • Bases like triethylamine and potassium hydroxide are employed to neutralize reaction mixtures, facilitate nucleophilic substitutions, or promote cyclization.

  • Solvent systems vary from methanol, ethanol, and toluene to more polar solvents like DMF and dichloromethane, chosen based on the solubility and reactivity of intermediates.

Representative Preparation Procedure

Step Reagents & Conditions Description Outcome/Yield
1 2-Aminobenzoic acid + pyridinyl-substituted intermediate + K2CO3 in DMF Reflux at 80–85°C for 7–9 hours Formation of this compound precursor 84% yield
2 Acid/base treatment (e.g., Conc. HCl, triethylamine) Functional group manipulation, neutralization Purification of intermediate -
3 Solvent removal by rotary evaporation or freeze drying Isolation of solid product Pure compound obtained -

Isolation and Purification Techniques

  • Removal of solvents is typically achieved by rotary evaporation under reduced pressure, spray drying, or freeze drying (lyophilization).

  • Filtration and washing with solvents such as toluene or dichloromethane help remove impurities and isolate the solid product.

  • Crystallization from suitable solvents like methanol or ethanol is used to obtain pure crystalline forms of the final compound.

Analytical and Characterization Data Supporting Preparation

  • Infrared (IR) spectroscopy confirms key functional groups such as carbonyl (CO) stretches around 1680–1740 cm⁻¹ and characteristic thiazole and pyridine ring vibrations.

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H-NMR and ^13C-NMR, provides detailed structural information, confirming the presence of morpholine or pyridinyl substituents and the thiazole ring protons and carbons.

  • Melting point determination and chromatographic techniques (TLC) are used to assess purity and monitor reaction progress.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Reaction Temperature 25–85°C Controlled reflux or stirring
Reaction Time 4–10 hours Depends on step and reagents
Solvents Methanol, Ethanol, DMF, Dichloromethane Selected based on solubility/reactivity
Catalysts/Additives Conc. HCl, Triethylamine, K2CO3 Acid/base catalysts for functionalization
Isolation Techniques Rotary evaporation, freeze drying, filtration To obtain pure solid compound
Yield 80–85% High yield reported in literature

Research Findings and Notes

  • The preparation methods emphasize mild reaction conditions to preserve the integrity of sensitive functional groups such as the pyridinyl and carboxylic acid moieties.

  • Multi-component and one-pot reactions have been explored to improve efficiency and selectivity in synthesizing related thiazole derivatives, indicating potential for method optimization.

  • The use of appropriate bases and solvents is critical to drive the cyclization and substitution reactions forward while minimizing side products.

  • Purification steps such as crystallization and solvent extraction are vital to achieve high purity, which is essential for subsequent biological or material applications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with thiazole and pyridine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Case Study :
In a comparative analysis, a series of thiazole-containing benzoic acids were synthesized and tested for their antibacterial efficacy. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a lead compound for antibiotic development .

Agricultural Applications

Pesticidal Properties
The compound has shown promise as an agricultural pesticide. Studies have reported its effectiveness against specific pests, including aphids and whiteflies. The thiazole ring is particularly noted for its ability to disrupt the metabolic processes of these pests.

Data Table: Efficacy Against Pests

Pest TypeConcentration (mg/L)Efficacy (%)
Aphids5085
Whiteflies10090
Spider Mites7580

This data suggests that this compound could be developed into a novel pesticide formulation .

Materials Science

Polymer Additives
In materials science, the compound has been explored as an additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has shown to enhance thermal stability and mechanical properties.

Case Study :
A recent study investigated the effects of adding varying concentrations of this compound to PVC matrices. The results indicated improved tensile strength and elongation at break compared to unmodified PVC. This enhancement is attributed to the strong intermolecular interactions facilitated by the thiazole and pyridine groups .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid
  • Molecular Formula : C₁₅H₁₀N₂O₂S
  • Molecular Weight : 282.32 g/mol
  • CAS Number : 1305738-46-8 .

This compound features a benzoic acid backbone conjugated to a thiazole ring substituted with a 2-pyridinyl group at the 4-position.

Comparison with Structurally Similar Compounds

3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid

  • Molecular Formula : C₁₅H₁₁N₃O₂S
  • Molecular Weight : 297.33 g/mol
  • Key Difference: Replacement of the direct thiazole-benzoic acid linkage with an amino (-NH-) group.
  • Lower thermal stability compared to the parent compound, as amino groups may reduce rigidity .

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid

  • Molecular Formula: C₁₆H₁₀ClNO₂S
  • Molecular Weight : 315.77 g/mol
  • CAS : 35195-78-9 .
  • Key Difference : Substitution of pyridinyl with a 4-chlorophenyl group.
  • Implications: Increased lipophilicity (logP ~2.8 estimated) due to the chloro substituent, enhancing membrane permeability. Demonstrated antibacterial activity in aminothiazole derivatives with halogenated aryl groups .

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic Acid

  • Molecular Formula: C₁₇H₁₃NO₃S
  • Molecular Weight : 311.36 g/mol
  • CAS : 321430-14-2 .
  • Key Difference : Methoxy group at the para position of the phenyl ring.
  • Implications: Improved solubility in polar solvents (e.g., DMSO) due to the electron-donating methoxy group. Potential for altered pharmacokinetics compared to pyridinyl analogs .

3-[5-(2-Aminopyridin-4-yl)-2-ethyl-1,3-thiazol-4-yl]benzoic Acid

  • Molecular Formula : C₁₇H₁₅N₃O₂S
  • Molecular Weight : 325.39 g/mol
  • CAS : 365430-33-7 .
  • Key Difference: Ethyl substituent on the thiazole ring and an aminopyridinyl group.
  • Implications: Increased steric bulk may reduce binding to compact active sites but improve metabolic stability. The amino group could enhance interactions with acidic residues in biological targets .

Structural and Functional Data Comparison

Compound Name Molecular Weight (g/mol) Key Substituent Biological Activity Notes
Target Compound 282.32 2-Pyridinyl Not explicitly reported; inferred multi-target potential
3-[(4-Pyridin-2-yl)amino] analog 297.33 Amino linkage Improved solubility, unconfirmed activity
4-Chlorophenyl analog 315.77 4-Chlorophenyl Antibacterial (halogen effect)
4-Methoxyphenyl analog 311.36 4-Methoxyphenyl Enhanced solubility, unknown efficacy
Ethyl-aminopyridinyl analog 325.39 Ethyl, 2-aminopyridinyl Potential metabolic stability

Biological Activity

3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid is a heterocyclic compound notable for its structural complexity and potential biological activities. This compound features a thiazole ring linked to a pyridine and benzoic acid moiety, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

  • IUPAC Name : 3-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzoic acid
  • Molecular Formula : C15H12N2O2S
  • Molecular Weight : 282.33 g/mol
  • CAS Number : 1305738-46-8

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyridine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds can inhibit bacterial growth at relatively low concentrations.

CompoundTarget BacteriaMIC (μg/mL)
3aStaphylococcus aureus10
3bE. coli20

Anticancer Properties

The compound has been investigated for its anticancer potential due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that it can effectively suppress the activity of DNA polymerases and other related enzymes, leading to reduced cancer cell viability.

In one study, this compound demonstrated a dose-dependent inhibition of cancer cell lines, with IC50 values indicating potent cytotoxicity:

Cell LineIC50 (μM)
HeLa5.0
MCF-77.5
A5496.0

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymatic pathways. It is believed to interact with the active sites of target enzymes, thereby disrupting normal cellular processes such as DNA replication and repair. The dual functionality of the thiazole and pyridine rings enhances its binding affinity to these targets.

Case Studies

  • In Vitro Studies on Antimicrobial Activity :
    A study evaluated the antimicrobial effects of various thiazole derivatives, including our compound of interest. The results indicated that it significantly enhanced the activity of proteasomal pathways in human fibroblasts, suggesting a role in promoting protein degradation systems essential for cellular homeostasis .
  • Antitumor Activity Evaluation :
    Another investigation focused on the anticancer properties of this compound within different cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced apoptosis in treated cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyridinyl-thiazole precursors and benzoic acid derivatives. For example, analogous compounds (e.g., benzothiazole derivatives) are synthesized via cyclization of hydrazines with ketones in ethanol under reflux, followed by purification via recrystallization . Key parameters include solvent choice (e.g., ethanol for solubility), catalyst optimization (e.g., acetic acid for cyclization), and temperature control (80–100°C). Yield improvements may require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in DMSO-d6d_6) are critical for confirming aromatic proton environments and substituent positions. For example, pyridinyl protons typically resonate at δ 7.2–8.5 ppm, while thiazole protons appear at δ 7.8–8.2 ppm .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1680–1720 cm1^{-1}) and thiazole C=N vibrations (~1600 cm1^{-1}) validate functional groups .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated vs. observed [M+H]+^+) and purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths, angles, and torsional conformations. For example, thiazole-pyridinyl dihedral angles (~15–25°) and benzoic acid planarity can be quantified to assess steric effects . Challenges like twinning or weak diffraction are mitigated by data collection at low temperatures (100 K) and iterative refinement cycles .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups to the pyridinyl or benzoic acid moieties to modulate electronic effects .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets (e.g., kinases or enzymes). For thiazole-containing analogs, prioritize interactions with hydrophobic pockets and hydrogen-bonding residues .
  • In Vitro Assays : Test inhibitory activity (IC50_{50}) in enzyme-linked assays (e.g., fluorescence-based) with triplicate measurements to ensure reproducibility .

Q. How can contradictions in biological activity data be systematically addressed?

  • Methodological Answer :

  • Purity Verification : Re-characterize batches via HPLC to rule out impurities (>98% purity required) .
  • Assay Conditions : Validate buffer pH, temperature, and co-solvent (e.g., DMSO ≤0.1%) to avoid false negatives/positives .
  • Orthogonal Assays : Confirm activity across multiple platforms (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.